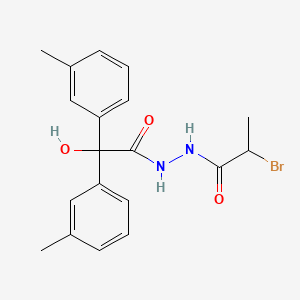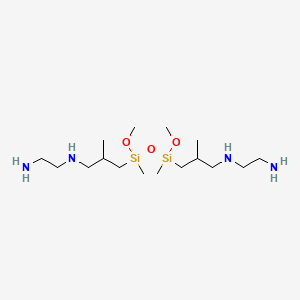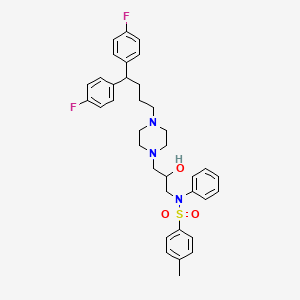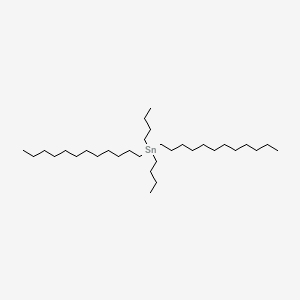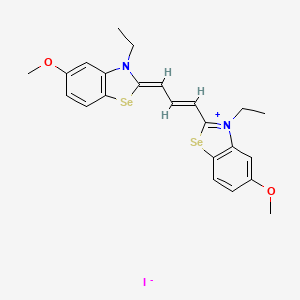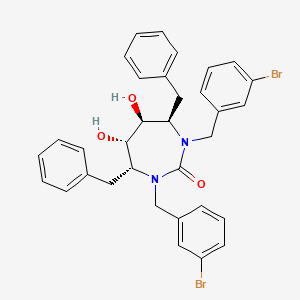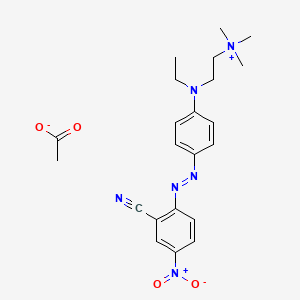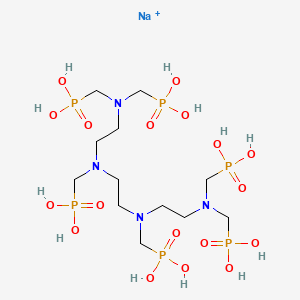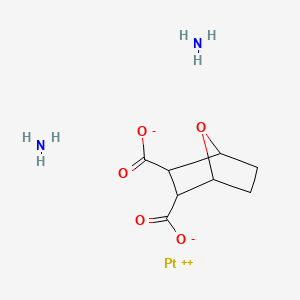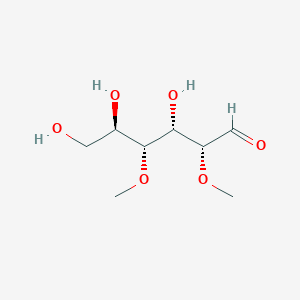
5-(delta-Carboxybutyl)homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(delta-Carboxybutyl)homocysteine is an organic compound belonging to the class of alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is structurally characterized by the presence of a carboxybutyl group attached to the homocysteine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(delta-Carboxybutyl)homocysteine typically involves the reaction of homocysteine with a carboxybutyl precursor under controlled conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
5-(delta-Carboxybutyl)homocysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-(delta-Carboxybutyl)homocysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 5-(delta-Carboxybutyl)homocysteine involves its interaction with various molecular targets and pathways. It is known to participate in the regulation of homocysteine metabolism, converting betaine and homocysteine to dimethylglycine and methionine, respectively . This reaction is crucial for maintaining cellular methylation processes and overall metabolic balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Homocysteine: A related amino acid involved in similar metabolic pathways.
Methionine: Another sulfur-containing amino acid with comparable functions.
Cysteine: Shares structural similarities and participates in similar biochemical reactions.
Uniqueness
5-(delta-Carboxybutyl)homocysteine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
88096-03-1 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-amino-4-(3-carboxypropylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H15NO4S/c9-6(8(12)13)3-5-14-4-1-2-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) |
Clé InChI |
GAWAENRCVHPTKZ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


